2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one
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Overview
Description
2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The product is then purified through processes such as dialysis against deionized water .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but has different structural features and applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, used in different industrial applications.
Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in various chemical reactions.
Uniqueness
2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexenone ring and a dimethylamino group makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
57696-94-3 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-8-6-11(2,3)7-9(13)10(8)12(4)5/h6-7H2,1-5H3 |
InChI Key |
WEDSJFGQPPOZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)N(C)C |
Origin of Product |
United States |
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